An In-depth Technical Guide to the Molecular Structure of Tetramethylammonium 11-Aminoundecanoate
An In-depth Technical Guide to the Molecular Structure of Tetramethylammonium 11-Aminoundecanoate
Foreword for the Modern Researcher
In the landscape of advanced drug delivery and nanomaterials, precision at the molecular level is paramount. The efficacy and safety of novel therapeutic systems often hinge on the nuanced interactions of their constituent components. Tetramethylammonium 11-aminoundecanoate, a bipolar biocompatible surfactant, represents a fascinating intersection of organic chemistry and materials science. Its unique amphiphilic nature, arising from the distinct properties of its cationic and anionic moieties, makes it a valuable tool in the formulation of nanoparticles for applications ranging from drug delivery to diagnostic imaging. This guide provides a comprehensive exploration of its molecular structure, synthesis, and key characterization parameters, offering researchers, scientists, and drug development professionals a foundational understanding of this versatile compound.
I. Deciphering the Molecular Architecture
Tetramethylammonium 11-aminoundecanoate is an ionic compound with the empirical formula C₁₅H₃₄N₂O₂ and a molecular weight of 274.44 g/mol .[1] As a salt, it is composed of a distinct cation, tetramethylammonium ([N(CH₃)₄]⁺), and an anion, 11-aminoundecanoate (H₂N(CH₂)₁₀COO⁻). The electrostatic attraction between these two ions dictates the compound's overall structure and properties.
A. The Tetramethylammonium Cation: A Symmetrical Hub of Positive Charge
The tetramethylammonium cation is the simplest quaternary ammonium cation. Its structure consists of a central nitrogen atom covalently bonded to four methyl groups in a tetrahedral geometry. This arrangement results in a permanent positive charge on the nitrogen atom, as it has formed four bonds, exceeding its usual valency of three.
Key Structural Features:
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Tetrahedral Geometry: The four methyl groups are symmetrically disposed around the central nitrogen atom, leading to a non-polar, spherical shape.
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Permanent Positive Charge: The quaternization of the nitrogen atom results in a delocalized positive charge, making the cation highly stable and non-reactive under typical conditions.
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Hydrophilicity: The positive charge and the ability of the methyl hydrogens to participate in weak hydrogen bonding contribute to the cation's solubility in polar solvents.
Caption: Structure of the Tetramethylammonium Cation.
B. The 11-Aminoundecanoate Anion: A Functionalized Fatty Acid Chain
The 11-aminoundecanoate anion is the conjugate base of 11-aminoundecanoic acid. It is a long-chain carboxylate with a terminal amino group, bestowing upon it a bipolar nature.
Key Structural Features:
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Hydrophobic Tail: The long aliphatic chain of ten methylene groups (-(CH₂)₁₀-) is nonpolar and hydrophobic.
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Hydrophilic Head: The molecule possesses two hydrophilic centers: the negatively charged carboxylate group (-COO⁻) at one end and the polar primary amino group (-NH₂) at the other. This dual functionality is key to its role as a surfactant.
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Flexibility: The long carbon chain allows for considerable conformational freedom, enabling it to adopt various orientations at interfaces.
Caption: Structure of the 11-Aminoundecanoate Anion.
II. Synthesis and Formation: An Acid-Base Approach
The synthesis of tetramethylammonium 11-aminoundecanoate is conceptually a straightforward acid-base neutralization reaction. This method is a common and effective way to produce quaternary ammonium carboxylates.[2]
A. The Underlying Chemistry: Neutralization
The reaction involves the proton transfer from the carboxylic acid group of 11-aminoundecanoic acid to the hydroxide ion of tetramethylammonium hydroxide. This results in the formation of the tetramethylammonium 11-aminoundecanoate salt and water.
Reaction: H₂N(CH₂)₁₀COOH + [N(CH₃)₄]⁺OH⁻ → [N(CH₃)₄]⁺[H₂N(CH₂)₁₀COO]⁻ + H₂O
This approach is advantageous as it typically proceeds with high yield and the primary byproduct, water, is easily removed.
B. Experimental Protocol: Synthesis of Tetramethylammonium 11-Aminoundecanoate
The following protocol outlines a plausible laboratory-scale synthesis based on the established chemistry of tetramethylammonium carboxylates.[2]
Materials:
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11-Aminoundecanoic acid (≥97%)
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Tetramethylammonium hydroxide solution (25 wt. % in water or methanol)
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Deionized water
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Ethanol (for recrystallization, optional)
Procedure:
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Dissolution: In a round-bottom flask, dissolve a known molar equivalent of 11-aminoundecanoic acid in a minimal amount of deionized water with gentle heating and stirring.
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Neutralization: While stirring, slowly add one molar equivalent of the tetramethylammonium hydroxide solution to the dissolved 11-aminoundecanoic acid. Monitor the pH of the solution; the reaction is complete when a neutral pH is achieved.
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Solvent Removal: Remove the water from the reaction mixture using a rotary evaporator. The resulting product will be a solid or a viscous oil.
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Drying: Dry the product under high vacuum to remove any residual water.
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Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Synthetic Workflow for Tetramethylammonium 11-Aminoundecanoate.
III. Spectroscopic Characterization: The Molecular Fingerprint
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the presence and connectivity of atoms within a molecule.
¹H NMR (Proton NMR):
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Tetramethylammonium Cation: Due to the high symmetry, all twelve protons of the four methyl groups are chemically equivalent and will appear as a sharp singlet. Based on data for similar tetramethylammonium salts in D₂O, this peak is expected around δ 3.2 ppm .[3]
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11-Aminoundecanoate Anion:
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The protons of the methylene group adjacent to the amino group (-CH₂-NH₂) are expected to appear as a triplet around δ 2.7 ppm .
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The protons of the methylene group adjacent to the carboxylate group (-CH₂-COO⁻) will likely appear as a triplet around δ 2.2 ppm .
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The protons of the remaining methylene groups in the aliphatic chain will produce a complex multiplet in the region of δ 1.2-1.6 ppm .
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The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
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¹³C NMR (Carbon NMR):
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Tetramethylammonium Cation: The four equivalent methyl carbons will give rise to a single resonance. For tetramethylammonium iodide in D₂O, this peak is observed at δ 58.0 ppm .[3] A similar shift is expected for the title compound.
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11-Aminoundecanoate Anion:
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The carboxylate carbon (-COO⁻) will be the most downfield signal, expected in the range of δ 180-185 ppm .
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The carbon of the methylene group attached to the amino group (-CH₂-NH₂) is anticipated around δ 40-45 ppm .
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The carbon of the methylene group attached to the carboxylate group (-CH₂-COO⁻) is expected around δ 35-40 ppm .
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The remaining methylene carbons of the long chain will appear in the δ 25-35 ppm region.
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| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N(CH₃)₄⁺ | ~3.2 (singlet) | ~58.0 |
| -CH₂-NH₂ | ~2.7 (triplet) | ~40-45 |
| -CH₂-COO⁻ | ~2.2 (triplet) | ~35-40 |
| -(CH₂)₈- | ~1.2-1.6 (multiplet) | ~25-35 |
| -COO⁻ | - | ~180-185 |
B. Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
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N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹ .
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C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the range of 2850-3000 cm⁻¹ .
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C=O Stretching: The asymmetric stretching of the carboxylate group is a strong and characteristic absorption, expected around 1550-1610 cm⁻¹ .
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N-H Bending: The scissoring vibration of the primary amine is expected around 1600-1650 cm⁻¹ .
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C-N Stretching: The stretching vibration of the C-N bond in the tetramethylammonium cation will likely appear around 950 cm⁻¹ .
Raman Spectroscopy:
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Raman spectroscopy is particularly sensitive to the symmetric vibrations of the molecule.
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A strong, sharp peak corresponding to the symmetric C-N stretching of the tetramethylammonium cation is expected around 750 cm⁻¹ .
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The C-H stretching region (2800-3000 cm⁻¹ ) will also be prominent, showing the various symmetric and asymmetric stretches of the methyl and methylene groups.
IV. Applications and Future Perspectives
Tetramethylammonium 11-aminoundecanoate's utility as a bipolar biocompatible surfactant is a direct consequence of its molecular structure. The long hydrophobic tail can interact with nonpolar drug molecules or form the core of micelles and nanoparticles, while the hydrophilic amino and carboxylate groups, along with the tetramethylammonium counterion, provide aqueous solubility and stability. This amphiphilic character is crucial for its application in:
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Drug Delivery: Encapsulating hydrophobic drugs within nanoparticles to improve their solubility and bioavailability.
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Magnetic Resonance Imaging (MRI): As a coating for magnetic nanoparticles to enhance their stability and biocompatibility as contrast agents.
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Magnetic Hyperthermia: Stabilizing magnetic nanoparticles used in cancer therapy.
The continued exploration of such tailored ionic liquids holds significant promise for the advancement of nanomedicine and targeted therapeutics.
V. References
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Royal Society of Chemistry. (n.d.). Supplementary information Table of content. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). A Raman spectroscopic study of aqueous and methanolic tetramethylammonium chloride solutions. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). Raman spectroscopic study of tetramethylammonium tribromocadmate. Retrieved March 26, 2026, from [Link]
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Semantic Scholar. (n.d.). Scalable Synthesis of Salt-free Quaternary Ammonium Carboxylate Catanionic Surfactants. Retrieved March 26, 2026, from [Link]
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Science.gov. (n.d.). tetramethylammonium hydroxide tmah: Topics by Science.gov. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of tetramethylammonium hydroxide (TMAH), trimethylsulfonium hydroxide (TMSH), and trimethylphenylammonium hydroxide (TMPAH) thermochemolysis for in situ space analysis of organic molecules in planetary environments. Retrieved March 26, 2026, from [Link]
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PubMed. (2023). Comparison of tetramethylammonium hydroxide (TMAH), trimethylsulfonium hydroxide (TMSH), and trimethylphenylammonium hydroxide (TMPAH) thermochemolysis for in situ space analysis of organic molecules in planetary environments. Retrieved March 26, 2026, from [Link]
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Al-Nahrain Journal of Science. (2024). Synthesis of Some Carboxylate Tetraethylammonium Salts as Ionic Liquids. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). The Raman Spectrum of Tetramethylmethane. Retrieved March 26, 2026, from [Link]
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ACS Publications. (2013). Tetramethylammonium Hydroxide as a Reagent for Complex Mixture Analysis by Negative Ion Electrospray Ionization Mass Spectrometry. Retrieved March 26, 2026, from [Link]
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ResearchGate. (2023). Synthesis of Some Carboxylate Tetraethylammonium Salts as Ionic Liquids. Retrieved March 26, 2026, from [Link]
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msconsult. (n.d.). Thermochemolysis - A Simple and Rapid Methylation Method Based on TMAH for Gas Chromatographic Analysis of Linseed Oil and Amber. Retrieved March 26, 2026, from [Link]
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ACS Publications. (2006). Raman Spectroscopic Study on the Hydration Structures of Tetraethylammonium Cation in Water. Retrieved March 26, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 4. Retrieved March 26, 2026, from [Link]
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Organic Chemistry Portal. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of supernatant of aqueous tetramethylammonium.... Retrieved March 26, 2026, from [Link]
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ACS Publications. (n.d.). Preparation of Methyl Esters for Gas Liquid Chromatography of Acids by Pyrolysis of Tetramethylammonium salts. Retrieved March 26, 2026, from [Link]
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NIST. (n.d.). Tetramethylammonium chloride. Retrieved March 26, 2026, from [Link]
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NIST. (n.d.). Tetramethylammonium iodide. Retrieved March 26, 2026, from [Link]
